Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI) Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI)
Brand Name: Vulcanchem
CAS No.: 123772-63-4
VCID: VC0039668
InChI: InChI=1S/C10H8N4O/c11-5-7(6-12-15)10-13-8-3-1-2-4-9(8)14-10/h1-4,6,12,15H,(H,13,14)/b7-6-
SMILES: C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N
Molecular Formula: C10H8N4O
Molecular Weight: 200.2 g/mol

Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI)

CAS No.: 123772-63-4

Main Products

VCID: VC0039668

Molecular Formula: C10H8N4O

Molecular Weight: 200.2 g/mol

Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI) - 123772-63-4

CAS No. 123772-63-4
Product Name Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI)
Molecular Formula C10H8N4O
Molecular Weight 200.2 g/mol
IUPAC Name (Z)-2-(1H-benzimidazol-2-yl)-3-(hydroxyamino)prop-2-enenitrile
Standard InChI InChI=1S/C10H8N4O/c11-5-7(6-12-15)10-13-8-3-1-2-4-9(8)14-10/h1-4,6,12,15H,(H,13,14)/b7-6-
Standard InChIKey QIQCCGHCGCFRQG-SREVYHEPSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)/C(=C\NO)/C#N
SMILES C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(=CNO)C#N
Synonyms Propanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(hydroxyimino)- (9CI)
PubChem Compound 21782945
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator